molecular formula C12H16ClN3S B12220164 3-cyclopropyl-1-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine

3-cyclopropyl-1-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine

Cat. No.: B12220164
M. Wt: 269.79 g/mol
InChI Key: YCMRCNSIPOXONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-1-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols in the presence of a base or a catalyst.

    Attachment of the thienylmethyl group: This can be achieved through a nucleophilic substitution reaction using a thienylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the thienylmethyl and cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thienylmethyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: As a building block for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: Lacks the thienylmethyl group.

    3-cyclopropyl-1-methyl-N-(phenylmethyl)-1H-pyrazol-5-amine: Contains a phenylmethyl group instead of a thienylmethyl group.

Uniqueness

The presence of the thienylmethyl group in 3-cyclopropyl-1-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C12H16ClN3S

Molecular Weight

269.79 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H15N3S.ClH/c1-15-12(7-11(14-15)9-4-5-9)13-8-10-3-2-6-16-10;/h2-3,6-7,9,13H,4-5,8H2,1H3;1H

InChI Key

YCMRCNSIPOXONP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC3=CC=CS3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.